molecular formula C13H9N3O6 B12474920 2-(2,4-Dinitrophenoxy)benzamide

2-(2,4-Dinitrophenoxy)benzamide

Cat. No.: B12474920
M. Wt: 303.23 g/mol
InChI Key: PWWQQKYPCXEGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenoxy)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2,4-dinitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenoxy)benzamide typically involves the reaction of 2,4-dinitrofluorobenzene with a suitable benzamide derivative. One common method includes the use of anhydrous potassium carbonate as a base and anhydrous dichloromethane as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dinitrophenoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenoxy ring make the compound susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially forming nitroso or nitrosonium compounds.

Scientific Research Applications

2-(2,4-Dinitrophenoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenoxy)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit deubiquitinase enzymes, which are crucial for the degradation of targeted proteins in the ubiquitin-proteasome system . This inhibition can disrupt viral replication and other cellular processes, making it a potential antiviral agent.

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dinitrophenoxy)benzamide is unique due to its specific combination of the benzamide and 2,4-dinitrophenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit deubiquitinase enzymes and potential antiviral properties set it apart from other related compounds.

Properties

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)benzamide

InChI

InChI=1S/C13H9N3O6/c14-13(17)9-3-1-2-4-11(9)22-12-6-5-8(15(18)19)7-10(12)16(20)21/h1-7H,(H2,14,17)

InChI Key

PWWQQKYPCXEGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.